molecular formula C18H21N5O5 B14017141 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one CAS No. 23541-25-5

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one

Cat. No.: B14017141
CAS No.: 23541-25-5
M. Wt: 387.4 g/mol
InChI Key: XXHAZFAEDJTBDG-UHFFFAOYSA-N
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Description

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one is a complex organic compound with significant importance in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a sugar moiety and a phenylethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Base: The purine base is synthesized through a series of reactions involving the condensation of formamide with other nitrogen-containing compounds.

    Attachment of the Sugar Moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, is attached to the purine base through a glycosylation reaction. This step often requires the use of a glycosyl donor and a suitable catalyst.

    Introduction of the Phenylethylamino Group: The phenylethylamino group is introduced through a nucleophilic substitution reaction, where the amino group replaces a leaving group on the purine base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups on the sugar moiety can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can undergo reduction reactions to convert ketones or aldehydes back to alcohols.

    Substitution: The amino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral properties.

Comparison with Similar Compounds

Similar Compounds

  • 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methyl-3H-purin-6-one
  • 3-{[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy}-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
  • 5-[5-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyloctanoyl]oxy-3-hydroxy-6-methyloctanoic acid

Uniqueness

The uniqueness of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one lies in its specific structure, which combines a purine base with a sugar moiety and a phenylethylamino group. This unique combination imparts distinct biochemical properties, making it valuable for various research applications.

Properties

CAS No.

23541-25-5

Molecular Formula

C18H21N5O5

Molecular Weight

387.4 g/mol

IUPAC Name

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(2-phenylethylamino)-1H-purin-2-one

InChI

InChI=1S/C18H21N5O5/c24-8-11-13(25)14(26)17(28-11)23-9-20-12-15(21-18(27)22-16(12)23)19-7-6-10-4-2-1-3-5-10/h1-5,9,11,13-14,17,24-26H,6-8H2,(H2,19,21,22,27)

InChI Key

XXHAZFAEDJTBDG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C(=NC(=O)N2)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

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